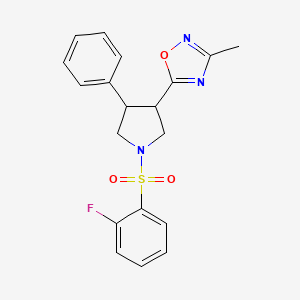

5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[1-(2-fluorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-13-21-19(26-22-13)16-12-23(11-15(16)14-7-3-2-4-8-14)27(24,25)18-10-6-5-9-17(18)20/h2-10,15-16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHSPZFIDTYQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHFNOS

- Molecular Weight : 387.42 g/mol

- CAS Number : 1903049-19-3

Biological Activities

-

Anticancer Activity

- Oxadiazole derivatives have shown significant anticancer properties. For instance, a study reported that certain oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart myoblast) cells . The mechanism often involves the inhibition of key enzymes such as Histone Deacetylases (HDACs), which play a role in cancer progression.

- Anti-inflammatory and Analgesic Effects

- Antimicrobial Activity

- Neuroprotective Effects

Study on Anticancer Activity

A recent investigation evaluated the anticancer efficacy of several oxadiazole derivatives, including the compound . The study found that it had an IC value of around 92.4 µM against a panel of 11 cancer cell lines, indicating moderate potency . The research highlighted the compound's ability to induce apoptosis in cancer cells through various pathways.

Study on Inflammatory Response

Another study focused on the anti-inflammatory activity of oxadiazole derivatives. It demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors related to pain and inflammation.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions, particularly the sulfonyl group (δ ~3.5–4.0 ppm for pyrrolidine protons) and oxadiazole ring protons (δ ~8.0–8.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or similar software) resolves the 3D structure, including the stereochemistry of the pyrrolidine ring and sulfonyl group orientation. Evidence from isostructural analogs shows that fluorophenyl groups often adopt planar configurations, influencing packing interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHFNOS: 408.12).

How do structural features like the 2-fluorophenylsulfonyl group influence reactivity and stability?

Basic

The electron-withdrawing 2-fluorophenylsulfonyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic substitutions. Its steric bulk may hinder π-stacking in the solid state, as seen in analogs where fluorinated aryl groups reduce crystal symmetry . Stability studies under acidic/basic conditions (e.g., pH 1–13 for 24 hours) reveal that the sulfonyl group resists hydrolysis, but the oxadiazole ring may degrade at elevated temperatures (>100°C) .

What strategies optimize the yield of the sulfonylation step in the synthesis?

Q. Advanced

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves sulfonyl chloride activation, reducing side products.

- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the sulfonyl chloride.

- Temperature Control : Reactions conducted at 0–5°C suppress side reactions (e.g., over-sulfonylation), while gradual warming to room temperature ensures completion. Yields >75% are achievable with stoichiometric triethylamine and slow reagent addition .

How can contradictions in reported biological activity data for analogs be resolved?

Q. Advanced

- Structural Validation : Re-examine crystallographic data (e.g., SHELXL-refined structures) to confirm stereochemical assignments, as incorrect configurations can lead to misinterpreted SAR .

- Assay Standardization : Discrepancies in IC values may arise from varying assay conditions (e.g., ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding .

- Metabolic Stability Screening : Differences in cell permeability or metabolic degradation (e.g., CYP450-mediated oxidation of the oxadiazole ring) can explain inconsistent in vivo results .

What computational approaches predict binding modes of this compound with biological targets?

Q. Advanced

- Docking Studies : Use software like AutoDock Vina to model interactions with fluorophenyl-binding pockets (e.g., kinase ATP sites). Focus on the sulfonyl group’s hydrogen-bonding potential with backbone amides .

- MD Simulations : Molecular dynamics (e.g., GROMACS) over 100 ns trajectories assess stability of the pyrrolidine ring conformation in aqueous environments.

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity using Hammett constants or DFT-calculated partial charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.